

Molecular weight of 3-(3-Pyridyl)-2-propen-1-OL

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Compound of Interest

Compound Name: 3-(3-Pyridyl)-2-propen-1-OL

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An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Pyridyl)-2-propen-1-ol

Abstract: This technical guide provides a comprehensive overview of **3-(3-Pyridyl)-2-propen-1-ol**, a heterocyclic alcohol with significant potential in medicinal chemistry and drug development. From fundamental physicochemical properties, centered on its molecular weight, to detailed protocols for its synthesis and rigorous analytical validation, this document serves as a critical resource for researchers. We delve into the causality behind experimental design, offering field-proven insights into synthetic strategy and structural elucidation by modern spectroscopic techniques. The guide culminates in a discussion of its potential applications, particularly as a structural analog of nicotine, contextualizing its relevance in contemporary research.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to participate in hydrogen bonding and other key molecular interactions.^{[1][2]} Its derivatives are subjects of intense study for a wide range of biological activities, including anticancer and anti-inflammatory properties.^{[1][3]} Within this important class of compounds, **3-(3-Pyridyl)-2-propen-1-ol** presents a unique structural motif, combining the aromatic pyridine ring with an allylic alcohol. This structure makes it an interesting candidate for probing biological systems. Notably, it is a structural analog of nicotine and has been investigated for its potential interaction with nicotinic acetylcholine receptors, suggesting a possible role in developing smoking cessation therapies.^[4]

This guide offers an in-depth exploration of this molecule, beginning with its fundamental chemical identity and molecular weight, and proceeding to practical, validated methodologies for its preparation and characterization.

Part 1: Core Physicochemical Properties and Identifiers

A precise understanding of a compound's physicochemical properties is the bedrock of all subsequent experimental work. The molecular weight, in particular, is a cornerstone for stoichiometric calculations in synthesis and for preparing solutions of known concentration for biological assays.

The molecular formula of **3-(3-Pyridyl)-2-propen-1-ol** is C₈H₉NO.^{[4][5]} Its molecular weight is derived from the sum of the atomic weights of its constituent atoms: (8 x 12.011) + (9 x 1.008) + (1 x 14.007) + (1 x 15.999) = 135.16 g/mol. This value is confirmed by high-resolution mass spectrometry and is critical for all quantitative experiments.

A summary of its key properties and identifiers is presented below.

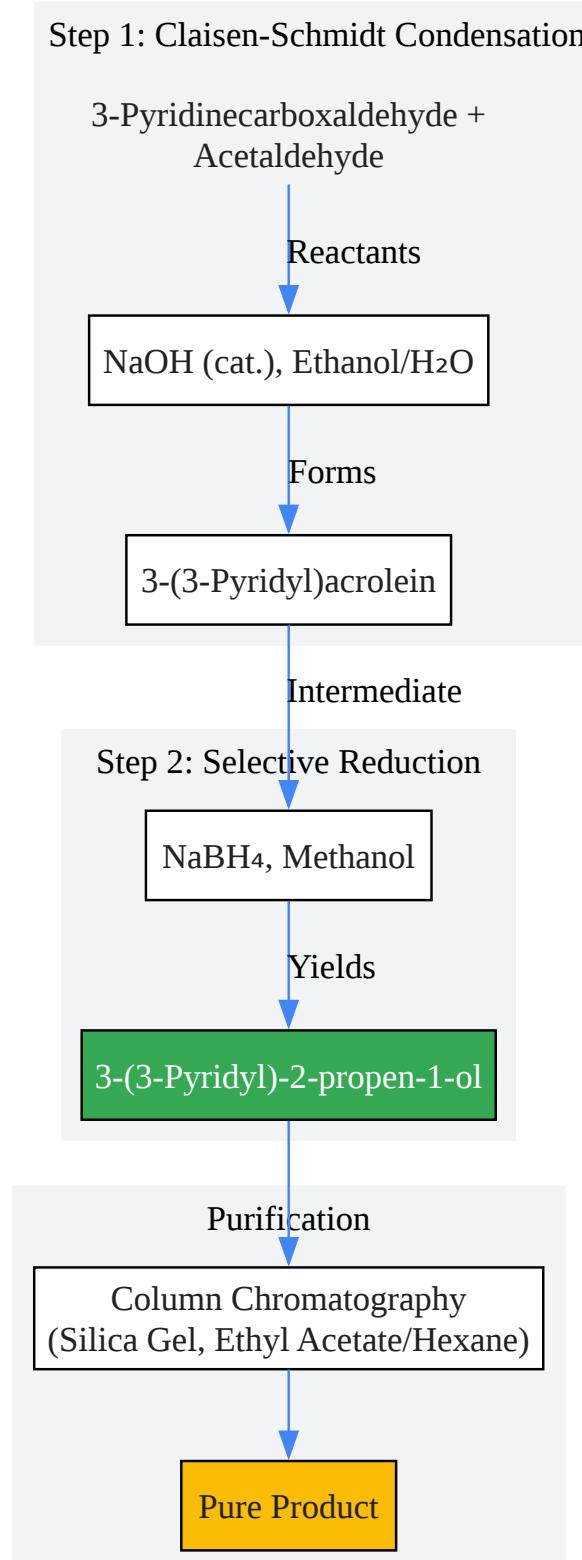
Property	Value	Source
Molecular Weight	135.16 g/mol	[4] [5] [6]
Monoisotopic Mass	135.068413911 Da	[5]
Molecular Formula	C ₈ H ₉ NO	[4] [5] [6]
IUPAC Name	(2E)-3-(pyridin-3-yl)prop-2-en-1-ol	[5]
CAS Number	69963-46-8 / 120277-39-6	[5] [6]
Boiling Point	284.5 ± 20.0 °C (Predicted)	[6]
Density	1.115 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	14.20 ± 0.10 (Predicted)	[6]
SMILES	OC/C=C/c1cccn1	[4]

Part 2: Synthesis and Purification Workflow

The synthesis of pyridinyl propenols can be efficiently achieved through a two-step process: a base-catalyzed condensation followed by a selective reduction. The Claisen-Schmidt condensation is a robust and widely used method for forming the initial α,β -unsaturated carbonyl compound.^[7]

Logical Framework for Synthesis

The chosen pathway involves the reaction of 3-pyridinecarboxaldehyde with acetaldehyde to form 3-(3-pyridyl)acrolein. The aldehyde functionality of the product is then selectively reduced to the primary alcohol. This approach is favored for its high efficiency and the commercial availability of the starting materials. The use of sodium borohydride (NaBH_4) as the reducing agent is a key choice; it is a mild and selective reagent that readily reduces aldehydes while being less likely to affect the carbon-carbon double bond or the pyridine ring, thus preventing over-reduction.



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Figure 1: Synthetic workflow for **3-(3-Pyridyl)-2-propen-1-ol**.

Detailed Experimental Protocol

Materials: 3-Pyridinecarboxaldehyde, Acetaldehyde, Sodium Hydroxide (NaOH), Ethanol, Methanol, Sodium Borohydride (NaBH₄), Ethyl Acetate, Hexane, Anhydrous Magnesium Sulfate, Silica Gel (230-400 mesh).

Step 1: Synthesis of (E)-3-(pyridin-3-yl)acrylaldehyde

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-pyridinecarboxaldehyde in 100 mL of a 1:1 mixture of ethanol and water.
- Cool the solution to 10-15°C in an ice-water bath.
- Slowly add 15 mL of acetaldehyde, followed by the dropwise addition of 20 mL of 10% aqueous NaOH solution, maintaining the temperature below 20°C.
 - Causality: The base deprotonates the α -carbon of acetaldehyde, generating an enolate which acts as the nucleophile. Keeping the temperature low minimizes side reactions.
- Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
- Once the starting aldehyde is consumed, neutralize the mixture with 1M HCl to pH 7.
- Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α,β -unsaturated aldehyde.

Step 2: Reduction to **3-(3-Pyridyl)-2-propen-1-ol**

- Dissolve the crude aldehyde from Step 1 in 100 mL of methanol and cool the solution to 0°C in an ice bath.
- Add 3.0 g of sodium borohydride (NaBH₄) portion-wise over 30 minutes.
 - Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. Methanol is a suitable protic solvent that does not violently react with NaBH₄ but

facilitates the reduction.

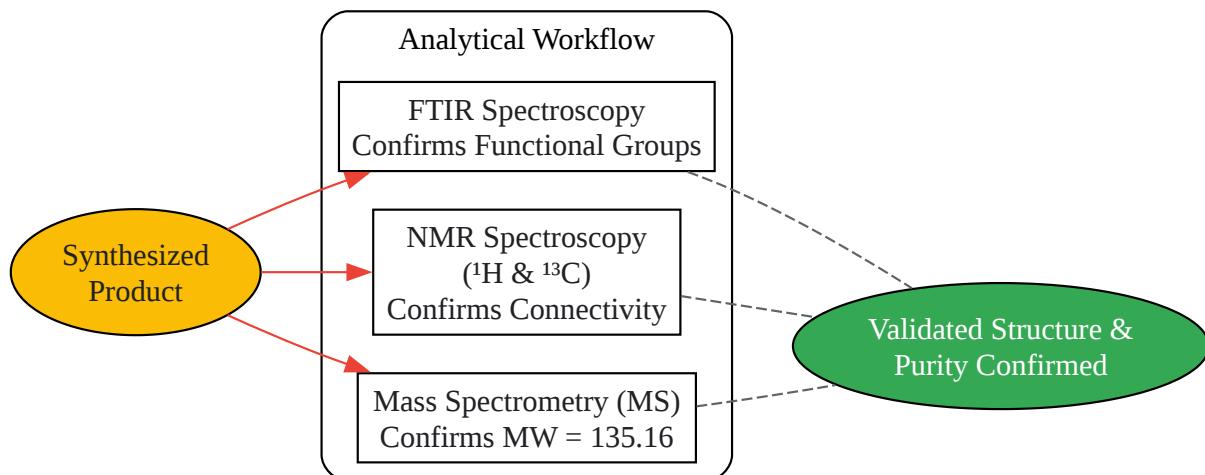
- After the addition is complete, stir the reaction at room temperature for 2 hours. Monitor by TLC for the disappearance of the aldehyde spot.
- Quench the reaction by slowly adding 20 mL of water.
- Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

Step 3: Purification

- Purify the crude product by flash column chromatography on silica gel.
- Elute with a gradient of ethyl acetate in hexane (starting from 20% and gradually increasing to 50%).
- Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield **3-(3-Pyridyl)-2-propen-1-ol** as a solid or viscous oil.

Part 3: Analytical Validation and Structural Elucidation

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.



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Figure 2: Integrated workflow for analytical validation.

Expected Analytical Data

The following table summarizes the expected results from standard analytical techniques used to validate the structure of **3-(3-Pyridyl)-2-propen-1-ol**.

Technique	Expected Result	Interpretation
ESI-MS	[M+H] ⁺ peak at m/z 136.17	Confirms the molecular weight of the compound (135.16 g/mol).
FTIR (cm ⁻¹)	~3350 (broad), ~3050, ~1650, ~1580, ~1050	O-H stretch (alcohol), Aromatic/Vinyl C-H stretch, Alkene C=C stretch, Pyridyl C=N/C=C stretch, C-O stretch.
¹ H NMR	δ ~8.5 (m, 2H), δ ~7.7 (d, 1H), δ ~7.3 (dd, 1H), δ ~6.6 (d, 1H), δ ~6.4 (dt, 1H), δ ~4.3 (d, 2H), δ ~2.5 (br s, 1H)	Signals corresponding to pyridyl, vinyl, methylene, and hydroxyl protons with expected splitting.
¹³ C NMR	δ ~148-150 (2C), δ ~135, δ ~133, δ ~130, δ ~125, δ ~123, δ ~63	Signals for pyridyl, vinyl, and methylene carbons.

Expert Insights on NMR Interpretation:

- ¹H NMR: The two protons on the pyridine ring adjacent to the nitrogen will be the most downfield (~8.5 ppm). The vinyl protons will appear as doublets or doublets of triplets in the ~6.4-6.6 ppm region, with a large coupling constant ($J \approx 16$ Hz) confirming the trans (E) configuration of the double bond. The methylene protons (CH_2OH) will be a doublet coupled to the adjacent vinyl proton, appearing around 4.3 ppm. The hydroxyl proton signal may be a broad singlet and its chemical shift can vary depending on concentration and solvent.
- ¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (~123-150 ppm). The two vinyl carbons will be distinct, and the methylene carbon attached to the oxygen will be the most upfield of the sp^2 and sp^3 carbons (excluding solvent), appearing around 63 ppm.

Part 4: Potential Applications in Drug Discovery

The structural similarity of **3-(3-Pyridyl)-2-propen-1-ol** to nicotine makes it a compound of interest for research into nicotinic acetylcholine receptor (nAChR) modulators.^[4] While it has

been reported to have a low affinity for these receptors, it serves as a valuable scaffold.^[4] Drug development professionals can use this core structure as a starting point for chemical modification to enhance binding affinity and selectivity for specific nAChR subtypes, which are implicated in neurological disorders and addiction.

Furthermore, the broader class of pyridine-containing molecules is known for a vast range of biological activities.^{[8][9]} The propenol linker introduces conformational flexibility and a site for potential metabolic activity or further functionalization, making this compound a versatile building block for creating libraries of novel chemical entities for screening against various therapeutic targets, such as protein kinases.

Conclusion

3-(3-Pyridyl)-2-propen-1-ol is more than just a chemical compound defined by its molecular weight. It is a strategically designed molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive framework, from its fundamental properties and a robust synthetic protocol to a rigorous analytical validation strategy. By understanding the causality behind the experimental choices and employing a multi-faceted analytical approach, researchers can confidently synthesize and validate this compound, paving the way for its exploration in drug discovery and development programs.

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